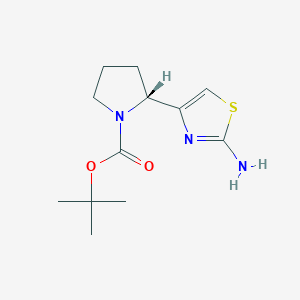

(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate

CAS No.: 871716-68-6

Cat. No.: VC11531640

Molecular Formula: C12H19N3O2S

Molecular Weight: 269.4

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871716-68-6 |

|---|---|

| Molecular Formula | C12H19N3O2S |

| Molecular Weight | 269.4 |

| IUPAC Name | tert-butyl (2R)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3,(H2,13,14)/t9-/m1/s1 |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)N |

Introduction

(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine core functionalized with a thiazole ring and tert-butyl ester. This compound is of interest in medicinal chemistry due to its structural features that make it a potential candidate for bioactive molecule development, particularly in areas like enzyme inhibition, antimicrobial activity, or receptor binding.

The compound's structure includes:

-

A pyrrolidine ring providing rigidity and chirality (R-enantiomer).

-

A thiazole ring, known for its biological activity and common presence in drug molecules.

-

A tert-butyl ester group, often used to improve solubility and stability during synthesis.

Synthesis Overview

The synthesis of (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate typically involves:

-

Formation of the aminothiazole moiety through cyclization reactions involving thiourea derivatives.

-

Coupling of the aminothiazole with an appropriate pyrrolidine derivative.

-

Protection of the carboxylic acid group as a tert-butyl ester to enhance stability during subsequent reactions.

Biological Relevance

The compound's structural elements suggest potential applications in:

-

Antibacterial Agents: The aminothiazole moiety is commonly found in antibiotics targeting Gram-positive and Gram-negative bacteria .

-

Enzyme Inhibition: The pyrrolidine core can mimic proline residues in enzymatic active sites, making it a candidate for protease inhibitors.

-

Drug Design: The tert-butyl ester improves lipophilicity, aiding in drug delivery across biological membranes.

Challenges and Future Directions

While promising, challenges include:

-

Stereochemical Complexity: Ensuring enantiomeric purity during synthesis is critical for biological activity.

-

Metabolic Stability: The tert-butyl ester may undergo hydrolysis in vivo, necessitating prodrug strategies or further modifications.

-

Target Validation: Further studies are needed to identify specific protein targets or pathways modulated by this compound.

Future research should focus on:

-

Structure-activity relationship (SAR) studies to optimize bioactivity.

-

Docking simulations to predict binding modes with biological targets.

-

In vitro and in vivo assays to evaluate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume